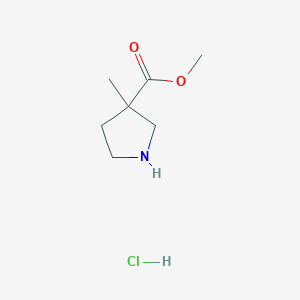

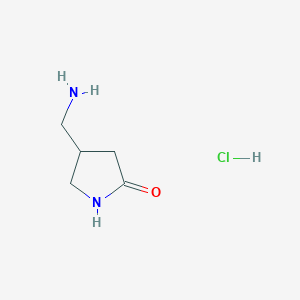

Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis of Bioactive Heterocycles

Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride is a valuable intermediate in the synthesis of bioactive heterocycles. These heterocycles are crucial in the development of new pharmaceuticals due to their presence in many natural products and drugs . The pyrrolidine ring, in particular, is a common motif in medicinal chemistry, often associated with biological activity.

Antimicrobial Agents

The compound can be used to create analogs with antimicrobial properties. Pyrrole derivatives, which can be synthesized from this compound, have shown effectiveness against a range of microbial infections . This includes potential applications in developing new antibiotics, antifungal, and antiprotozoal agents.

Anticancer Research

Pyrrolidine derivatives are known to exhibit anticancer activities. Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride can serve as a precursor in synthesizing compounds that target various forms of cancer, including leukemia, lymphoma, and myelofibrosis .

Antiviral Therapeutics

Compounds derived from Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride have been explored for their antiviral properties. Specifically, they have been studied for their ability to inhibit reverse transcriptase in HIV-1 and other cellular DNA polymerases .

Development of β-Adrenergic Antagonists

The pyrrolidine ring system is also significant in the development of β-adrenergic antagonists. These are drugs that block the action of endogenous catecholamines on β-adrenergic receptors, which are important for treating cardiovascular diseases .

Anxiolytic and Antipsychotic Medications

Anxiolytic and antipsychotic medications often contain pyrrolidine derivatives. Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride can be used to synthesize these compounds, contributing to the treatment of anxiety disorders and schizophrenia .

Polymer Research

In polymer science, Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride can be used to introduce reactive side groups to monomers. These monomers can then be polymerized to create polymers with specific functions, such as increased durability or specialized applications in biotechnology .

Chemical Synthesis and Material Science

Lastly, this compound is utilized in chemical synthesis and material science for the design and preparation of novel materials. Its reactivity allows for the creation of complex molecules that can be used in various industrial applications .

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 3-methylpyrrolidine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-7(6(9)10-2)3-4-8-5-7;/h8H,3-5H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBFQRNMGHIGQRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1)C(=O)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

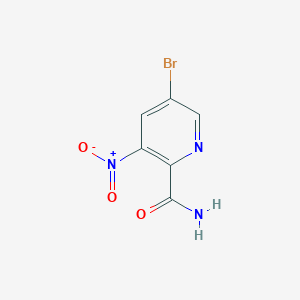

![4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B1376373.png)